molecular formula C7H16ClN B6178145 2,2,3-trimethylpyrrolidine hydrochloride CAS No. 2567496-26-6

2,2,3-trimethylpyrrolidine hydrochloride

Cat. No.: B6178145
CAS No.: 2567496-26-6
M. Wt: 149.7
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Description

2,2,3-Trimethylpyrrolidine hydrochloride is a pyrrolidine derivative substituted with three methyl groups at the 2, 2, and 3 positions of the heterocyclic ring. Its molecular formula is C₇H₁₆ClN, with a molecular weight of 149.66 g/mol. The compound is typically synthesized via alkylation or reductive amination routes and is utilized in pharmaceutical research, particularly as a chiral building block or intermediate in drug development. Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for biological studies .

Properties

CAS No.

2567496-26-6

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-trimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Alkylated or arylated pyrrolidine compounds.

Scientific Research Applications

2,2,3-Trimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents Purity CAS Number Key Differences vs. Target Compound
2,2,3-Trimethylpyrrolidine hydrochloride C₇H₁₆ClN 2,2,3-trimethyl N/A Not provided Reference compound
trans-2,5-Dimethylpyrrolidine hydrochloride C₆H₁₄ClN 2,5-dimethyl 95% 114143-75-8 Fewer methyl groups; positional isomerism
2,2,4-Trimethylpyrrolidine hydrochloride C₇H₁₆ClN 2,2,4-trimethyl N/A Not provided Methyl group at position 4 alters steric bulk
1,2,2,5-Tetramethylpyrrolidine hydrochloride C₈H₁₈ClN 1,2,2,5-tetramethyl N/A 4565-10-0 Additional methyl at position 1 increases lipophilicity
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride C₁₁H₁₂ClF₃N 4-CF₃-phenyl 97% 1391407-62-7 Trifluoromethyl substituent introduces electron-withdrawing effects

Key Findings

a) Steric and Conformational Effects
  • trans-2,5-Dimethylpyrrolidine hydrochloride (C₆H₁₄ClN): The absence of a third methyl group reduces steric hindrance compared to the target compound. This may enhance its reactivity in nucleophilic substitution reactions but lower its thermal stability .
  • This positional isomerism could lead to divergent pharmacological profiles .
b) Lipophilicity and Solubility
  • 1,2,2,5-Tetramethylpyrrolidine hydrochloride (C₈H₁₈ClN): The additional methyl group at position 1 increases the compound’s logP value, enhancing membrane permeability but reducing aqueous solubility. This property is critical for central nervous system (CNS) drug candidates .
c) Electronic Effects
  • Trifluoromethyl-substituted analogs (e.g., C₁₁H₁₂ClF₃N): The trifluoromethyl group’s electron-withdrawing nature increases the compound’s acidity (lower pKa) compared to methyl-substituted derivatives. This impacts ionization state under physiological conditions, affecting bioavailability .

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